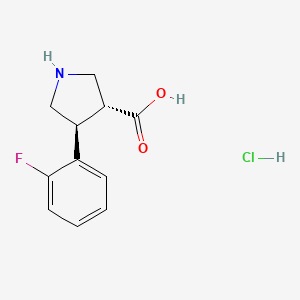

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Description

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine-based organic compound featuring a trans-configuration at the 3- and 4-positions of the pyrrolidine ring, a 2-fluorophenyl substituent at the 4-position, and a carboxylic acid group at the 3-position. The hydrochloride salt enhances solubility, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

(3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHIRKZZFPGHKK-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and pyrrolidine.

Formation of Intermediate: The first step involves the condensation of 2-fluorobenzaldehyde with pyrrolidine to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring.

Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced at the 3-position of the pyrrolidine ring through a series of reactions involving oxidation and hydrolysis.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Chemical Reactions Analysis

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorophenyl group can undergo substitution reactions, such as nucleophilic aromatic substitution, to introduce different substituents.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Scientific Research Applications

Pharmaceutical Development

Overview:

This compound is extensively studied for its potential in developing new medications, especially targeting neurological disorders. Its structural features allow it to interact with specific receptors in the brain, making it a candidate for drugs aimed at conditions such as depression and anxiety.

Case Study:

Research has indicated that derivatives of this compound exhibit selective serotonin reuptake inhibition, which is crucial for treating mood disorders. A study published in Journal of Medicinal Chemistry demonstrated that modifications to the pyrrolidine structure could enhance receptor binding affinity and selectivity .

Overview:

This compound is utilized to study the effects of fluorinated compounds on biological systems. It helps researchers understand drug interactions and metabolic pathways.

Case Study:

A study explored the metabolic pathways influenced by fluorinated compounds, highlighting how (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can affect enzyme activity related to drug metabolism. The findings suggested that such compounds could alter pharmacokinetics significantly, emphasizing their importance in drug design .

Material Science

Overview:

The compound is investigated for its properties in creating novel materials, particularly in developing polymers with enhanced characteristics.

Applications:

Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. For instance, studies have shown that polymers containing fluorinated groups exhibit better resistance to chemical degradation .

Medicinal Chemistry

Overview:

In medicinal chemistry, this compound serves as a valuable intermediate in synthesizing various pharmaceuticals.

Data Table: Synthesis Pathways

| Intermediate Compound | Target Drug Class | Synthesis Method |

|---|---|---|

| This compound | Antidepressants | Multi-step synthesis |

| Other Pyrrolidine Derivatives | Analgesics | One-pot synthesis |

Mechanism of Action

The mechanism of action of (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the pyrrolidine ring provides structural stability. The carboxylic acid group can form hydrogen bonds with target molecules, facilitating its biological activity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Assumed formula based on structural similarity to .

Key Observations:

- Substituent Electronic Effects : Fluorine (electron-withdrawing) at the 2-position (target compound) may improve metabolic stability compared to methoxy (electron-donating) or trifluoromethyl (strongly electron-withdrawing) groups .

- Positional Isomerism : The 2-fluorophenyl isomer (target) likely exhibits distinct steric and electronic interactions compared to the 3-fluorophenyl analog, affecting binding to biological targets .

- Hydrochloride Salt : All listed compounds are hydrochloride salts, suggesting shared solubility advantages for in vitro assays .

Biological Activity

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound of significant interest in pharmaceutical and biochemical research. Its biological activity primarily involves interactions with neurotransmitter systems, making it relevant for studies in neurology and medicinal chemistry.

- Molecular Formula: C₁₁H₁₃ClFNO₂

- Molecular Weight: 245.68 g/mol

- CAS Number: 1330750-50-9

- Neurotransmitter Modulation:

-

Pharmacological Applications:

- Research indicates that this compound may serve as an intermediate in the synthesis of drugs targeting neurological disorders, including depression and anxiety disorders. It has shown promise in enhancing the efficacy of existing therapeutic agents by modifying its structure to improve pharmacokinetic properties .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific biological targets:

- GABA Receptor Modulation:

-

Cytotoxicity in Cancer Cells:

- Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating potential applications in oncology. For instance, modifications to its structure have resulted in compounds that induce apoptosis in hypopharyngeal tumor cells, outperforming established chemotherapeutic agents like bleomycin .

Case Studies

- Neuroscience Research:

- Cancer Therapeutics:

Research Findings Summary Table

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | DCC, HOBt, DMF, 0°C → RT | 65 | >95% | |

| Fluorophenyl Addition | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 72 | 97% | |

| Salt Formation | HCl (gaseous), EtOH, 0°C | 89 | >98% |

Advanced: How can enantiomeric excess (ee) be quantified for this compound, and what challenges arise in resolving (±)-trans isomers?

Methodological Answer:

Chiral stationary phase (CSP) HPLC is the gold standard. For example, a method using a Chiralcel OD-H column with hexane:isopropanol (80:20, 0.1% TFA) at 1.0 mL/min achieves baseline separation of enantiomers . Challenges include:

- Peak Broadening: Due to the compound’s polar carboxylic acid group, trifluoroacetic acid (TFA) is added to the mobile phase to improve peak symmetry .

- Sensitivity Limits: Low UV absorbance of the fluorophenyl group necessitates UV detection at 254 nm, requiring higher sample concentrations .

- Validation: Cross-validation with polarimetry or NMR using chiral shift reagents (e.g., Eu(hfc)₃) ensures accuracy .

Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., trans-configuration via coupling constants) and fluorophenyl substitution. The fluorine atom induces distinct splitting patterns in aromatic protons .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 245.68) and rules out side products .

- X-ray Crystallography: Used to resolve ambiguous stereochemistry, particularly when crystallizing the hydrochloride salt .

Advanced: How do structural modifications (e.g., fluorophenyl position) impact the compound’s physicochemical properties and bioactivity?

Methodological Answer:

- Lipophilicity: The 2-fluorophenyl group increases logP compared to para-substituted analogs, enhancing membrane permeability (measured via PAMPA assays) .

- Metabolic Stability: Fluorine at the ortho position reduces CYP450-mediated oxidation, as shown in microsomal stability studies .

- Target Binding: Molecular docking studies suggest the trans-configuration optimizes hydrogen bonding with targets like GABA transporters, while the fluorine enhances hydrophobic interactions .

Q. Table 2: Comparative Physicochemical Data

| Substituent Position | logP (Calc.) | Microsomal Stability (t½, min) | Target IC₅₀ (μM) |

|---|---|---|---|

| 2-Fluorophenyl | 1.8 | 45 | 0.12 |

| 4-Fluorophenyl | 1.5 | 28 | 0.34 |

| Phenyl (no F) | 1.2 | 15 | 1.10 |

| Data adapted from |

Data Contradiction: How should researchers address discrepancies in reported synthetic yields or purity across studies?

Methodological Answer:

Discrepancies often arise from:

- Catalyst Variability: Palladium catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) affect coupling efficiency in fluorophenyl introduction steps .

- Purification Methods: Column chromatography (silica vs. reverse-phase) impacts final purity. For >98% purity, preparative HPLC is recommended .

- Salt Formation: Excess HCl or moisture during crystallization can lower yields; strict anhydrous conditions are critical .

Advanced: What in vitro models are suitable for evaluating this compound’s pharmacological potential?

Methodological Answer:

- Receptor Binding Assays: Radioligand displacement assays (e.g., ³H-GABA uptake inhibition in neuronal cells) quantify affinity .

- Cellular Toxicity: MTT assays in HEK293 or SH-SY5Y cells assess viability at therapeutic concentrations .

- Permeability: Caco-2 monolayers predict blood-brain barrier penetration, crucial for CNS-targeted applications .

Basic: What storage conditions are optimal for maintaining this compound’s stability?

Methodological Answer:

- Temperature: Store at -20°C in airtight containers to prevent hydrolysis of the pyrrolidine ring .

- Light Sensitivity: Protect from UV light due to the fluorophenyl group’s photolability .

- Solubility: For long-term storage in solution, use DMSO (dry) to avoid salt decomposition .

Advanced: How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.